molecular formula C15H25ClO B13770490 (+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride CAS No. 58223-34-0

(+-)-(2E,4E)-3,7,11-Trimethyl-2,4-dodecadienoyl chloride

Cat. No.: B13770490
CAS No.: 58223-34-0
M. Wt: 256.81 g/mol
InChI Key: VWEIERGTXCMKKD-YMOPAIQUSA-N
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Description

(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a dodeca-2,4-dienoyl group with three methyl substitutions at positions 3, 7, and 11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride typically involves the chlorination of the corresponding carboxylic acid. The carboxylic acid precursor can be synthesized through various methods, including the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the diene structure. The final step involves the reaction of the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the acyl chloride .

Industrial Production Methods

Industrial production of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, which can result in the modification of their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E,E)-(+/-)-3,7,11-trimethyldodeca-2,4-dienoyl chloride is unique due to its specific (E,E) configuration, which can influence its reactivity and the stereochemistry of the products formed. This configuration can lead to different biological and chemical properties compared to its isomers and analogs .

Properties

CAS No.

58223-34-0

Molecular Formula

C15H25ClO

Molecular Weight

256.81 g/mol

IUPAC Name

(2E,4E)-3,7,11-trimethyldodeca-2,4-dienoyl chloride

InChI

InChI=1S/C15H25ClO/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)17/h6,10-13H,5,7-9H2,1-4H3/b10-6+,14-11+

InChI Key

VWEIERGTXCMKKD-YMOPAIQUSA-N

Isomeric SMILES

CC(C)CCCC(C)C/C=C/C(=C/C(=O)Cl)/C

Canonical SMILES

CC(C)CCCC(C)CC=CC(=CC(=O)Cl)C

Origin of Product

United States

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